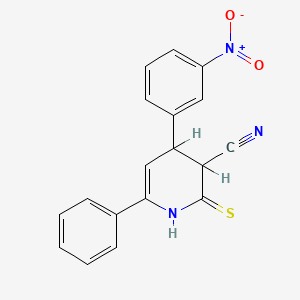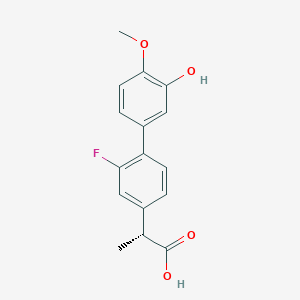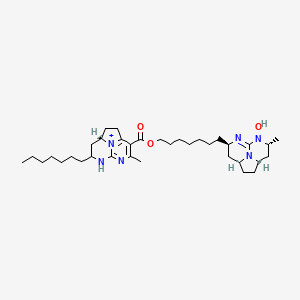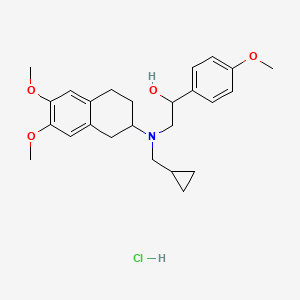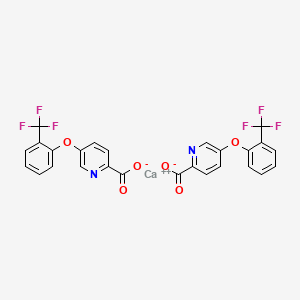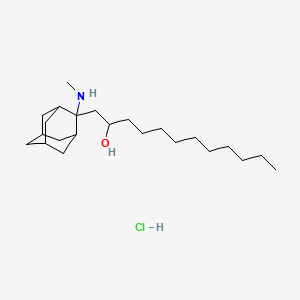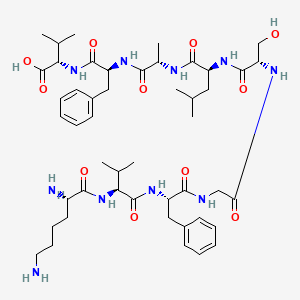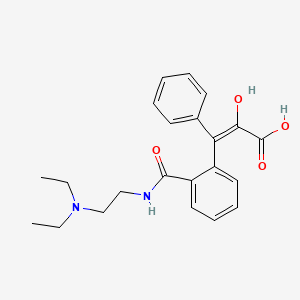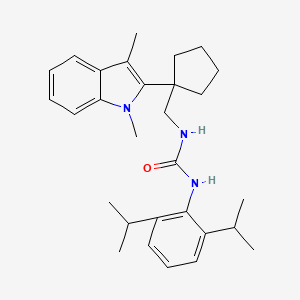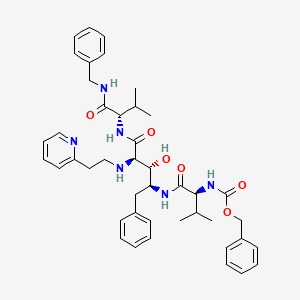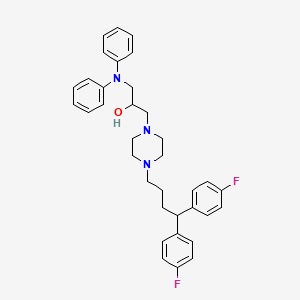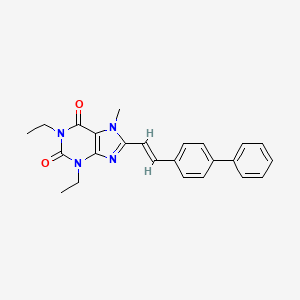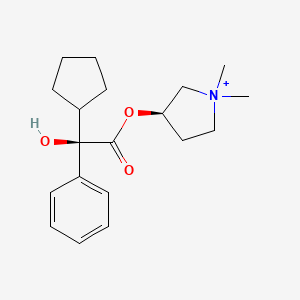
Pantoprazole magnesium dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pantoprazole Magnesium Dihydrate: (UNII-9G7ZX364TY) is a substituted benzimidazole compound that inhibits the secretion of hydrochloric acid in the stomach by specifically blocking the proton pumps of the parietal cells . It is commonly used in the treatment of gastroesophageal reflux disease (GERD) and other conditions involving excessive stomach acid production.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pantoprazole Magnesium Dihydrate is synthesized through a multi-step process involving the reaction of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride under basic conditions to form pantoprazole. This is then reacted with magnesium salts to form the magnesium dihydrate salt .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same chemical reactions but optimized for yield and purity. The process includes stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Pantoprazole Magnesium Dihydrate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the benzimidazole ring can be reduced to an amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Pantoprazole Magnesium Dihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study proton pump inhibitors and their chemical properties.
Biology: Investigated for its effects on gastric acid secretion and its role in cellular signaling pathways.
Medicine: Extensively studied for its therapeutic effects in treating GERD, Zollinger-Ellison syndrome, and other acid-related disorders.
Wirkmechanismus
Pantoprazole Magnesium Dihydrate exerts its effects by specifically inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition prevents the final step in the production of gastric acid, thereby reducing acid secretion. The compound binds covalently to the cysteine residues on the proton pump, leading to prolonged inhibition of acid secretion .
Vergleich Mit ähnlichen Verbindungen
- Omeprazole
- Lansoprazole
- Rabeprazole
- Esomeprazole
Comparison: Pantoprazole Magnesium Dihydrate is unique among proton pump inhibitors due to its specific binding affinity and prolonged duration of action. Unlike some other proton pump inhibitors, pantoprazole has a lower potential for drug-drug interactions and is more stable under acidic conditions, making it a preferred choice for long-term management of acid-related disorders .
Eigenschaften
CAS-Nummer |
471293-63-7 |
|---|---|
Molekularformel |
C32H34F4MgN6O10S2+2 |
Molekulargewicht |
827.1 g/mol |
IUPAC-Name |
magnesium;6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole;dihydrate |
InChI |
InChI=1S/2C16H15F2N3O4S.Mg.2H2O/c2*1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;;;/h2*3-7,15H,8H2,1-2H3,(H,20,21);;2*1H2/q;;+2;; |
InChI-Schlüssel |
VJLJCPBPXPRSNV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC.COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC.O.O.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


